molecular formula C22H25Si B12522733 CID 10914155

CID 10914155

Katalognummer: B12522733
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: KIPVCSJHTOYIOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 10914155” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 10914155 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve multiple steps, including the preparation of intermediate compounds, purification processes, and final product isolation.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis techniques. These methods are optimized for efficiency, yield, and cost-effectiveness. The production process may include the use of advanced technologies and equipment to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: CID 10914155 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to understanding the reactivity and stability of the compound.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Wissenschaftliche Forschungsanwendungen

CID 10914155 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or chemicals.

Wirkmechanismus

The mechanism of action of CID 10914155 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is often studied using molecular biology techniques and computational modeling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 10914155 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks.

Uniqueness: this compound is unique due to its specific chemical structure and reactivity. This uniqueness can be highlighted by comparing its properties and applications with those of similar compounds. The comparison can provide insights into the advantages and potential limitations of using this compound in various applications.

Conclusion

This compound is a compound of significant interest in scientific research and industrial applications Its unique chemical properties and potential for various reactions make it a valuable compound for further study and utilization

Eigenschaften

Molekularformel

C22H25Si

Molekulargewicht

317.5 g/mol

InChI

InChI=1S/C22H25Si/c1-16-17(2)19(4)22(5,18(16)3)23(20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15H,1-5H3

InChI-Schlüssel

KIPVCSJHTOYIOY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C(=C1C)C)(C)[Si](C2=CC=CC=C2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.